molecular formula C16H12N2O7 B4294977 2-(2,5-dimethoxyphenyl)-4,6-dinitro-1-benzofuran

2-(2,5-dimethoxyphenyl)-4,6-dinitro-1-benzofuran

Cat. No.: B4294977
M. Wt: 344.27 g/mol
InChI Key: JTTOASTWENHQCS-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-4,6-dinitro-1-benzofuran is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of two methoxy groups and two nitro groups attached to a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxyphenyl)-4,6-dinitro-1-benzofuran typically involves multiple steps. One common method starts with the preparation of 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including nitration and cyclization to form the benzofuran ring. The nitration step introduces the nitro groups at the desired positions on the aromatic ring. The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the selective introduction of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to obtain a high-purity compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-4,6-dinitro-1-benzofuran can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho or para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the nitro groups can produce corresponding amines.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-4,6-dinitro-1-benzofuran has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.

Mechanism of Action

The mechanism by which 2-(2,5-dimethoxyphenyl)-4,6-dinitro-1-benzofuran exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can affect cellular pathways and enzyme activities, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with a similar methoxy substitution pattern.

    25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine): A potent hallucinogen with structural similarities.

    2,5-Dimethoxyfentanyl: An opioid analgesic with methoxy groups at similar positions.

Uniqueness

2-(2,5-Dimethoxyphenyl)-4,6-dinitro-1-benzofuran is unique due to the presence of both methoxy and nitro groups on the benzofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-4,6-dinitro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O7/c1-23-10-3-4-14(24-2)12(7-10)16-8-11-13(18(21)22)5-9(17(19)20)6-15(11)25-16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTOASTWENHQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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